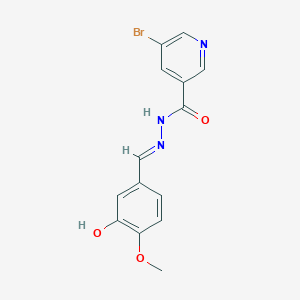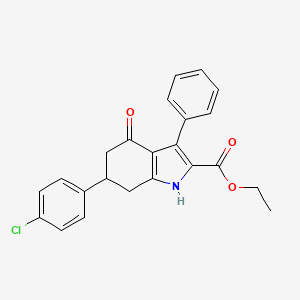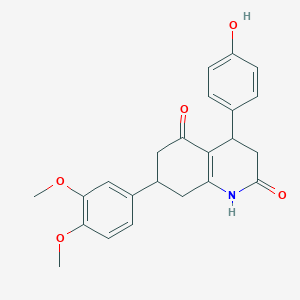
5-bromo-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound "5-bromo-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide" belongs to a class of compounds known as nicotinohydrazones.
Synthesis Analysis
- Nicotinohydrazones, including similar compounds to the one of interest, have been synthesized through various methods, often involving the reaction of nicotinic acid hydrazides with different aldehydes under specific conditions (Zhu et al., 2020).
Molecular Structure Analysis
- The molecular structure of similar nicotinohydrazones has been characterized using techniques like X-ray crystallography, showing features such as E configuration regarding azomethine groups and specific hydrogen bonding patterns (Zhu & Qiu, 2011).
Chemical Reactions and Properties
- Nicotinohydrazones, including similar compounds, exhibit interesting chemical behaviors, such as forming specific hydrogen bonds and dimers in certain conditions. They have been noted for their antimicrobial activities (Zhu et al., 2020).
Physical Properties Analysis
- The physical properties, such as crystal structure and space group, of similar compounds have been detailed through crystallographic analysis. They often crystallize in monoclinic space groups with specific unit cell dimensions (Zhu & Qiu, 2011).
Chemical Properties Analysis
- The chemical properties of similar nicotinohydrazones include their ability to form stable molecular configurations and specific interactions like hydrogen bonds. These properties contribute to their biological activities and potential applications (Zhu et al., 2020).
Applications De Recherche Scientifique
Anticancer Properties
Research on derivatives of 5-bromo-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide has shown promise in anticancer applications. For example, compounds synthesized from similar structures have been screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types, demonstrating potential efficacy in non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers (Bekircan et al., 2008).
Photochemical Applications for Cancer Treatment
New zinc phthalocyanine compounds substituted with Schiff base derivatives have shown high singlet oxygen quantum yields and good fluorescence properties, making them potent Type II photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Molecular Structure and Characterization
Research into the synthesis and characterization of compounds related to 5-bromo-N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide has provided insights into their crystal structures, offering a foundation for further exploration of their physical and chemical properties (Mei-An Zhu & Qiu, 2011).
Bioactive Compound Interactions
Investigations into Schiff base compounds derived from similar structures have highlighted their potential bioactivity, including antibacterial, antifungal, antioxidant, and cytotoxic activities, as well as interactions with DNA, suggesting their utility in a wide range of biomedical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Chemosensor for Bioactive Metal Ions
A study on a novel nicotinohydrazide-based chemosensor demonstrated its high selectivity and sensitivity for detecting bioactive zinc(II) ions, showcasing its potential for biocompatible and bioimaging applications in cancer cells (Patil et al., 2018).
Propriétés
IUPAC Name |
5-bromo-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-13-3-2-9(4-12(13)19)6-17-18-14(20)10-5-11(15)8-16-7-10/h2-8,19H,1H3,(H,18,20)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMOMTWMKOPFAP-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one hydrazone](/img/structure/B5525670.png)
![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5525688.png)
![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)
![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)
![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)